1-(pyridin-2-yl)-1H-indole
Overview
Description
1-(Pyridin-2-yl)-1H-indole is a heterocyclic compound that features both pyridine and indole moieties
Mechanism of Action
Target of Action
Related compounds such as pyrimidinamine derivatives have been found to inhibit cyclin-dependent kinase 2 . Additionally, some pyridine derivatives have shown affinity towards Histamine H3 and Sigma-1 receptors .
Biochemical Pathways
Related compounds such as pyrimidinamine derivatives have been implicated in the modulation of mitochondrial electron transport . This could potentially affect energy production and other downstream cellular processes.
Pharmacokinetics
A related compound, 4′-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (pf-915275), has been studied in monkeys, demonstrating a relationship between target inhibition and drug exposure . This could provide some insight into the potential pharmacokinetic properties of 1-(pyridin-2-yl)-1H-indole.
Result of Action
Related compounds such as pyrimidinamine derivatives have shown excellent fungicidal activity . This suggests that this compound might have similar effects.
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)-1H-indole can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyridine with an appropriate indole precursor. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For example, the use of palladium catalysts in a cross-coupling reaction can facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)indole: Similar structure but with different substitution patterns.
3-(Pyridin-2-yl)indole: Another isomer with the pyridine ring attached at a different position on the indole ring.
N-(Pyridin-2-yl)indole: A derivative with a nitrogen atom linking the pyridine and indole rings.
Uniqueness
1-(Pyridin-2-yl)-1H-indole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
1-pyridin-2-ylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKZGHVPGOMFAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What makes 1-(pyridin-2-yl)-1H-indole a valuable building block in organic synthesis?
A: this compound possesses several structural features that make it highly attractive for synthetic chemists. [, , , ]
- Chelation ability: The nitrogen atoms in both rings can act as coordinating sites for metal catalysts. This property has been exploited in various transition metal-catalyzed reactions, including C-H activation and annulation reactions. [, , ]
- Removable directing group: The 2-pyridyl group can act as a directing group, controlling the regioselectivity of reactions. It can be subsequently cleaved if necessary, further expanding the synthetic possibilities. []
Q2: Can you provide specific examples of how this compound has been utilized in synthesis?
A2: Several research groups have successfully employed this compound in developing novel synthetic methodologies:
- Synthesis of spiro[cyclobutane-1,1'-indenes]: A cascade reaction involving this compound and alkynyl cyclobutanols produces indolyl-tethered spiro[cyclobutane-1,1'-indenes] with high chemo- and regioselectivity. This reaction showcases the potential of this molecule in constructing complex cyclic structures. []
- Construction of pyrido[2,1-a]indoles: A Rh/Cu-catalyzed process utilizes this compound and γ-substituted propargyl alcohols to synthesize pyrido[2,1-a]indoles. This reaction highlights the capability of this starting material to undergo multiple bond cleavages and formations in a single pot. [, ]
- Formation of pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums: A Cp*CoIII-catalyzed C-H alkenylation/annulation cascade reaction utilizes 1-(pyridin-2-yl)-1H-indoles and internal alkynes to efficiently construct pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums. This demonstrates the versatility of this substrate in accessing diverse heterocyclic scaffolds. []
Q3: Are there any studies on the catalytic properties of this compound derivatives?
A: While most research focuses on using this compound as a building block, one study explored the catalytic activity of a Cp*CoIII complex bearing a this compound moiety. [] This complex effectively catalyzed the C2-alkylation of indole derivatives with substituted cyclopropanols, indicating potential applications in developing novel catalytic systems.
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